

Comparative Cross-Reactivity Profiling of 5-(4-Bromophenyl)oxazol-2-amine

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)oxazol-2-amine

Cat. No.: B3055995

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This guide provides a comprehensive cross-reactivity and cellular activity profile of the novel investigational compound **5-(4-Bromophenyl)oxazol-2-amine**. The performance of this compound is objectively compared with established kinase inhibitors to provide a clear perspective on its selectivity and potential as a therapeutic agent. All data presented herein is supported by established experimental protocols.

Overview of Kinase Inhibitory Activity

To elucidate the selectivity of **5-(4-Bromophenyl)oxazol-2-amine**, its inhibitory activity was assessed against a panel of protein kinases and compared with the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency of inhibition.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase Target	5-(4-Bromophenyl)oxazol-2-amine (Hypothetical Data)	Staurosporine (Reference Data)	Dasatinib (Reference Data)
Aurora A	15	20	35
Aurora B	25	15	20
VEGFR2	150	30	5
ABL1	>10,000	7	1
SRC	5,000	6	0.8
LCK	8,000	4	1
EGFR	>10,000	50	100

Data for Staurosporine and Dasatinib are representative values from published literature. Data for **5-(4-Bromophenyl)oxazol-2-amine** is hypothetical for illustrative purposes.

Cellular Activity Profile

The anti-proliferative effects of **5-(4-Bromophenyl)oxazol-2-amine** were evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined and compared to those of Staurosporine and Dasatinib to assess its cellular potency and spectrum of activity.

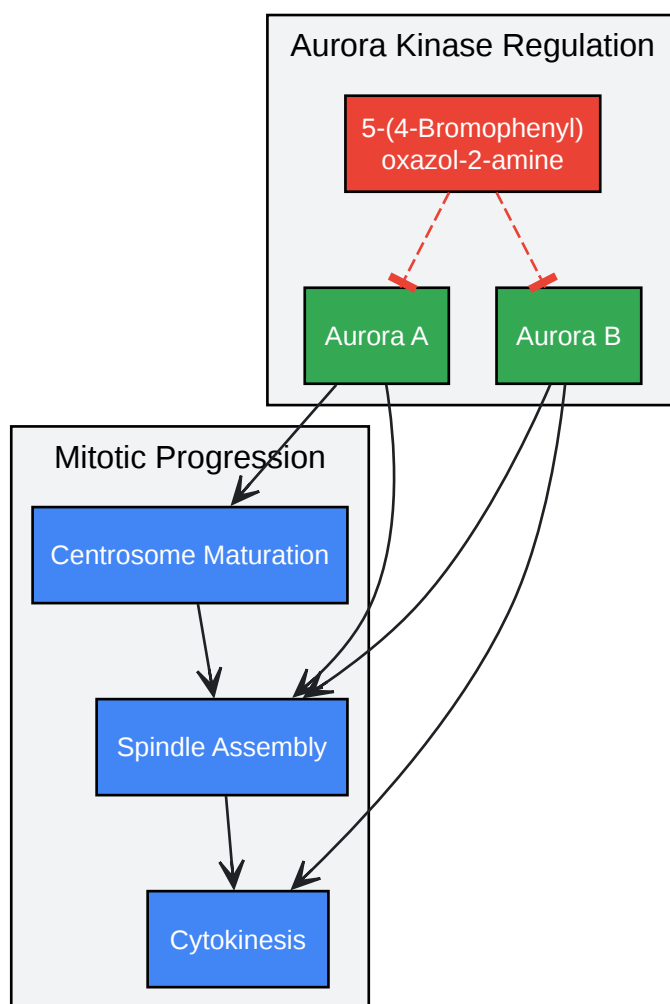
Table 2: Comparative Cellular Growth Inhibition (GI50, nM)

Cell Line	Cancer Type	5-(4-Bromophenyl)oxazol-2-amine (Hypothetical Data)	Staurosporine (Reference Data)	Dasatinib (Reference Data)
HCT116	Colon Carcinoma	50	40	80
HeLa	Cervical Cancer	75	30	120
K562	Chronic Myelogenous Leukemia	>10,000	25	5
A549	Lung Carcinoma	120	60	200
MCF7	Breast Adenocarcinoma	90	50	150

Data for Staurosporine and Dasatinib are representative values from published literature. Data for **5-(4-Bromophenyl)oxazol-2-amine** is hypothetical for illustrative purposes.

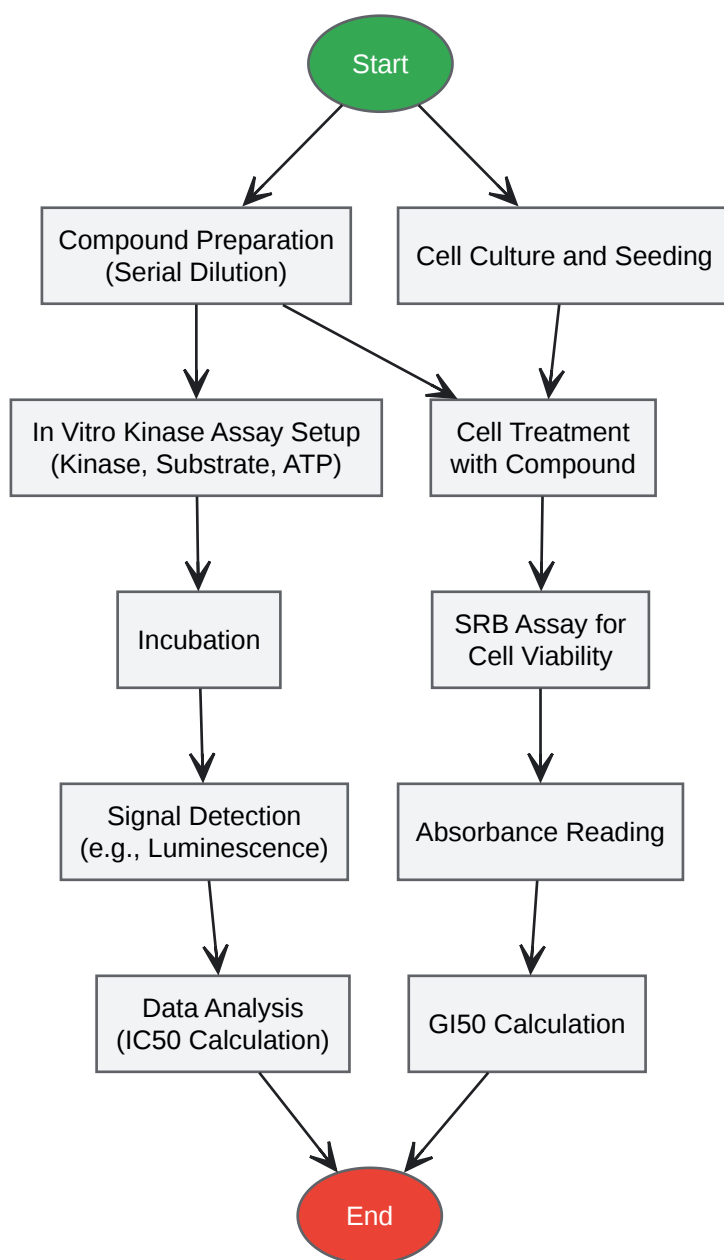
Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow for inhibitor profiling.



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Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.



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